Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor, exhibiting antiviral effects against HIV-1. []
Relevance: While structurally distinct from N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, 873140 is grouped alongside other CCR5 antagonists that share the common feature of binding to an allosteric site on the receptor. This suggests a potential area of investigation for the target compound's mechanism of action, though its structure differs significantly. []
Compound Description: Sch-C is a non-competitive allosteric antagonist of the CCR5 receptor, known for its ability to block the binding of chemokines like MIP-1α and RANTES. []
Compound Description: Sch-D functions as a non-competitive allosteric antagonist of the CCR5 receptor. It effectively blocks the binding of chemokines and the calcium response associated with CCR5 activation. []
Relevance: Despite significant structural differences from N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, Sch-D's classification as a CCR5 antagonist places it in a relevant category. This shared target suggests potential avenues for exploring the target compound's biological activity. []
Compound Description: UK-427,857 is another example of a non-competitive allosteric CCR5 receptor antagonist, demonstrating the ability to block chemokine binding. []
Relevance: While structurally dissimilar to N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, UK-427,857's classification as a CCR5 antagonist suggests that investigating the target compound for CCR5 activity might be worthwhile. []
Compound Description: TAK779 acts as a non-competitive allosteric antagonist of the CCR5 receptor, effectively blocking chemokine binding and calcium responses associated with receptor activation. []
Relevance: Although structurally different from N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, TAK779 is grouped with it due to its shared target, the CCR5 receptor. This shared activity highlights the potential for N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine to exhibit similar biological properties. []
Compound Description: CYM-53093 (also known as BTRX-335140) is a potent and selective κ opioid receptor (KOR) antagonist. []
Relevance: CYM-53093 exhibits structural similarities to N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine. Both compounds share a tetrahydro-2H-pyran-4-yl moiety and a 1,2,4-oxadiazol-5-yl group. Additionally, both possess an amine linked to a heterocycle, with the heterocycle directly attached to the oxadiazole ring. This structural similarity suggests that N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine may also possess activity at the KOR. []
Compound Description: Compound 1, also known as Venetoclax, is an apoptosis-inducing agent that selectively inhibits anti-apoptotic Bcl-2 family proteins. [, , , ] It is being investigated for the treatment of chronic lymphocytic leukemia and other cancers. []
Relevance: Both Compound 1 and N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine share the tetrahydro-2H-pyran-4-ylmethyl moiety. The presence of this structural feature in both compounds, while differing significantly in other aspects, highlights this particular moiety as a potential pharmacophore for further investigation. [, , , ]
Compound Description: This compound is a structural analog of Venetoclax (Compound 1) and also acts as a selective inhibitor of Bcl-2. [, ] It is investigated for its potential in treating autoimmune diseases like systemic lupus erythematosus, lupus nephritis, and Sjögren's syndrome. [, ]
Relevance: Although structurally distinct from N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, this compound, along with Venetoclax, exemplifies the diversity of structures with potent biological activity related to Bcl-2 inhibition. This suggests a broad exploration of chemical space might uncover additional related structures with similar biological properties. [, ]
Compound Description: FTY720 is an immunomodulatory drug used in the treatment of multiple sclerosis. [] It is a sphingosine 1-phosphate receptor modulator. []
Relevance: FTY720 is mentioned alongside N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine in the context of a pharmaceutical combination for treating degenerative brain diseases. [] The combination aims to leverage the potential synergistic effects of FTY720's immunomodulatory action and the potential neuroprotective effects of compounds like the target compound, despite their structural differences. []
Various AMPA receptor agonists
Compound Description: The research mentions a diverse group of AMPA receptor agonists, including aminoalkylphosphonate quinoxalindiones and numerous other structurally distinct compounds. [] These agonists are known for their potential neuroprotective effects. []
Relevance: The AMPA receptor agonists are mentioned in the context of a pharmaceutical combination with FTY720 for treating degenerative brain diseases, similar to N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine. [] This suggests that the target compound might possess potential neuroprotective properties and could be explored further in this context. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.